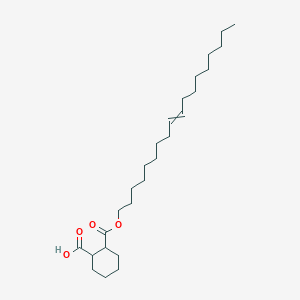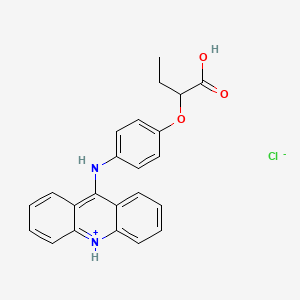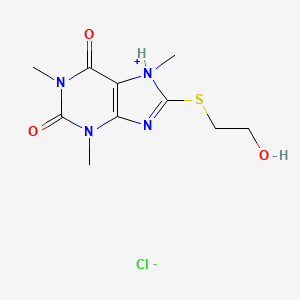
8-(beta-Hydroxyethylmercapto)caffeine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(beta-Hydroxyethylmercapto)caffeine hydrochloride is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The addition of the beta-hydroxyethylmercapto group to the caffeine molecule may impart unique properties that could be beneficial in different scientific and industrial contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(beta-Hydroxyethylmercapto)caffeine hydrochloride typically involves the modification of caffeine at the C-8 position. One common method is the cross-coupling reaction of 8-bromocaffeine with beta-hydroxyethylmercapto compounds. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like XantPhos, with a base such as Cs2CO3 . The reaction is usually performed under microwave activation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
8-(beta-Hydroxyethylmercapto)caffeine hydrochloride can undergo various chemical reactions, including:
Oxidation: The beta-hydroxyethylmercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the beta-hydroxyethylmercapto group to a thiol or further to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the beta-hydroxyethylmercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the beta-hydroxyethylmercapto group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
8-(beta-Hydroxyethylmercapto)caffeine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: It can be used in the development of new materials or as an additive in various industrial processes.
作用機序
The mechanism of action of 8-(beta-Hydroxyethylmercapto)caffeine hydrochloride is likely similar to that of caffeine, which primarily acts as an adenosine receptor antagonist. By blocking adenosine receptors, caffeine increases the release of neurotransmitters like dopamine and norepinephrine, leading to its stimulant effects . The addition of the beta-hydroxyethylmercapto group may modify its interaction with these receptors or introduce new molecular targets and pathways.
類似化合物との比較
Similar Compounds
8-Bromocaffeine: A precursor in the synthesis of 8-(beta-Hydroxyethylmercapto)caffeine hydrochloride.
8-Bromo-1-butyltheobromine: Another caffeine derivative with modifications at the C-8 position.
8-Bromo-7-butyltheophylline: Similar to 8-bromocaffeine but with different substituents at the C-8 position.
Uniqueness
This compound is unique due to the presence of the beta-hydroxyethylmercapto group, which may impart distinct chemical and biological properties compared to other caffeine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
特性
CAS番号 |
56223-60-0 |
|---|---|
分子式 |
C10H15ClN4O3S |
分子量 |
306.77 g/mol |
IUPAC名 |
8-(2-hydroxyethylsulfanyl)-1,3,7-trimethyl-7H-purin-7-ium-2,6-dione;chloride |
InChI |
InChI=1S/C10H14N4O3S.ClH/c1-12-6-7(11-9(12)18-5-4-15)13(2)10(17)14(3)8(6)16;/h15H,4-5H2,1-3H3;1H |
InChIキー |
ZGRRBICBPANSIR-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C2=C(N=C1SCCO)N(C(=O)N(C2=O)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)
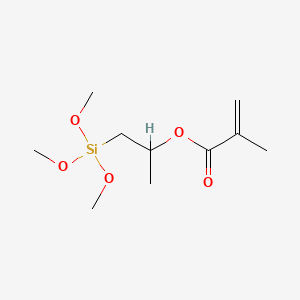

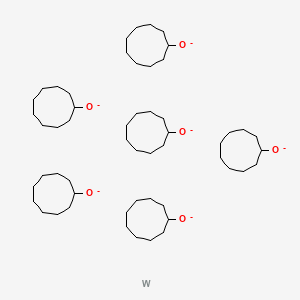

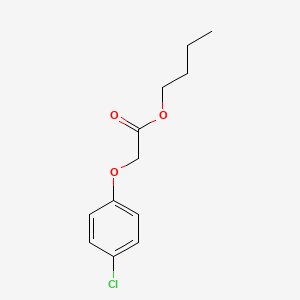
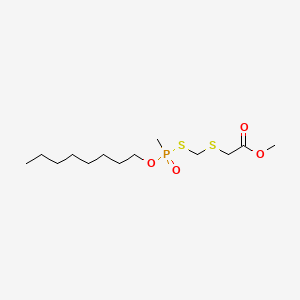
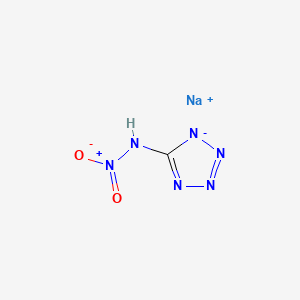
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
